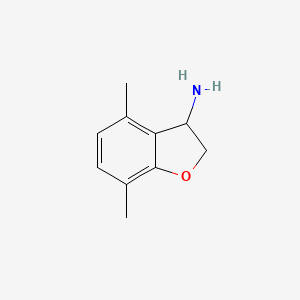

(S)-4,7-Dimethyl-2,3-dihydrobenzofuran-3-amine

Description

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

4,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine |

InChI |

InChI=1S/C10H13NO/c1-6-3-4-7(2)10-9(6)8(11)5-12-10/h3-4,8H,5,11H2,1-2H3 |

InChI Key |

XINZTDZMZANOCF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(COC2=C(C=C1)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine involves the reaction of benzofuran with methylating agents . Another approach includes dissolving p-toluene in an excess of aluminum chloride solution, followed by the addition of methyl ketone dissolved in ethanol. The mixture is then boiled and stirred to facilitate the reaction, and the resulting product is acidified to precipitate 2,3-dihydrobenzofuran .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated benzofuran derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Receptor Antagonism

Recent studies have highlighted the compound as a potent antagonist for various receptors, including the α2A adrenergic receptor and the 5-HT7 serotonin receptor. In vitro pharmacological evaluations demonstrated that it exhibits moderate-to-high selectivity over α1-adrenoceptor subtypes, making it a candidate for further exploration in treating conditions such as anxiety and depression .

1.2 Antidepressant Activity

The compound's interaction with serotonin receptors suggests potential antidepressant properties. Its ability to modulate neurotransmitter systems positions it as a promising lead in the development of new antidepressant therapies .

Synthetic Methodologies

2.1 Transition Metal-Catalyzed Synthesis

The synthesis of (S)-4,7-Dimethyl-2,3-dihydrobenzofuran-3-amine can be achieved through various transition metal-catalyzed reactions. Notably, recent advancements involve the use of dirhodium carboxylate catalysts to facilitate the construction of dihydrobenzofuran derivatives with high stereoselectivity . This methodology allows for the efficient generation of complex structures that can be further modified for enhanced biological activity.

2.2 Asymmetric Synthesis

Asymmetric synthesis techniques have been employed to produce enantiomerically enriched forms of the compound. For instance, specific reaction conditions have yielded products with up to 99% enantiomeric excess, which is crucial for evaluating the pharmacological efficacy of different stereoisomers .

Biological Evaluations

3.1 Structure-Activity Relationship Studies

Extensive structure-activity relationship (SAR) studies have been conducted to understand how modifications to the core structure influence biological activity. Variations in substituents on the amine core have shown significant impacts on receptor affinity and selectivity . This knowledge aids in the rational design of new derivatives with improved pharmacokinetic profiles.

3.2 Case Studies

Several case studies illustrate the compound's effectiveness:

- A study demonstrated that specific derivatives exhibited IC50 values below 10 μM against targeted receptors, indicating strong biological activity .

- Another investigation into its binding affinity revealed promising results for both α2A adrenergic and 5-HT7 receptors, reinforcing its potential as a therapeutic agent .

| Compound | Receptor Target | IC50 (μM) | Affinity Type |

|---|---|---|---|

| (S)-4,7-Dimethyl-2,3-dihydrobenzofuran-3-amine | α2A Adrenergic Receptor | <10 | High |

| (S)-4,7-Dimethyl-2,3-dihydrobenzofuran-3-amine | 5-HT7 Serotonin Receptor | <10 | Moderate |

Mechanism of Action

The mechanism of action of 4,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to exhibit biological activities such as anti-tumor, antibacterial, and antiviral effects . These activities are often mediated through the compound’s ability to interact with enzymes, receptors, and other biomolecules, thereby modulating various cellular processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Benzofuran Core

The dihydrobenzofuran-3-amine scaffold allows for diverse substitutions, influencing physicochemical properties and applications. Below is a comparative analysis:

Table 1: Substituent-Driven Comparisons

Impact of Halogenation

Halogen atoms (F, Cl, Br) significantly alter electronic and steric properties:

- Chlorine: The (S)-7-chloro derivative (C₈H₉Cl₂NO) shows increased molecular weight and lipophilicity, which may enhance blood-brain barrier penetration .

- Bromo-Fluoro Combinations : Compounds like (R)-5-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine (CAS: 1934470-94-6) introduce steric bulk, affecting binding affinity in chiral environments .

Enantiomeric Differences

The (S)- and (R)-configurations of dihydrobenzofuran-3-amine derivatives lead to distinct biological interactions:

Structural Analogues Beyond Benzofurans

- 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine (CAS: 175136-34-2): This benzodioxepin derivative (C₉H₁₁NO₂, MW: 165.18 g/mol) shares a fused oxygen-containing ring but lacks the benzofuran core. Its melting point (81–82°C) suggests higher crystallinity compared to benzofurans .

Biological Activity

(S)-4,7-Dimethyl-2,3-dihydrobenzofuran-3-amine is a compound of significant interest within pharmaceutical research due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structural Overview

The compound has a molecular formula of C₁₀H₁₃NO and a molecular weight of approximately 163.22 g/mol. Its structure features a benzofuran core with two methyl groups at the 4 and 7 positions and an amine group at the 3 position. This arrangement is crucial for its biological properties as it allows for diverse interactions with biological targets.

Pharmacological Properties

Research indicates that (S)-4,7-Dimethyl-2,3-dihydrobenzofuran-3-amine exhibits several pharmacological activities:

- Neuropharmacology : The compound has been investigated for its potential effects on neurotransmitter receptors. It may act as an antagonist at the α2A adrenergic receptor and the 5-HT7 serotonin receptor, both of which are implicated in mood regulation and cognitive functions .

- Antimicrobial Activity : Preliminary studies suggest that compounds in the benzofuran class, including (S)-4,7-Dimethyl-2,3-dihydrobenzofuran-3-amine, may possess antimicrobial properties, making them candidates for further development in treating infections .

- Anticancer Potential : The compound's ability to induce apoptosis in cancer cells has been noted. This is attributed to its interaction with specific enzymes involved in cell survival pathways.

The biological activity of (S)-4,7-Dimethyl-2,3-dihydrobenzofuran-3-amine can be attributed to several mechanisms:

- Receptor Interaction : Molecular docking studies indicate that this compound has a high binding affinity for various receptors involved in neuropharmacology. The binding affinity is critical for its potential use in treating psychiatric disorders .

- Enzyme Inhibition : The presence of the amine group allows for nucleophilic interactions with enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in the context of antimicrobial and anticancer activities .

Comparative Analysis

To better understand the uniqueness of (S)-4,7-Dimethyl-2,3-dihydrobenzofuran-3-amine among related compounds, a comparison table is provided below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (S)-6,7-Dimethyl-2,3-dihydrobenzofuran-3-amine | Methyl groups at different positions | Antibacterial |

| (S)-2-Amino-3-(benzofuran-3-yl)propanoic acid | Amino acid derivative | Neuroprotective |

| 4-Methoxybenzofuran | Methoxy substitution | Antioxidant |

| (S)-4,7-Dimethyl-2,3-dihydrobenzofuran-3-amine | Specific methylation pattern | Potentially anticancer |

This table illustrates that while there are several benzofuran derivatives with notable biological activities, (S)-4,7-Dimethyl-2,3-dihydrobenzofuran-3-amine stands out due to its specific structural characteristics and potential therapeutic applications.

Case Studies

- Neuropharmacological Studies : A study examined the effects of various benzofuran derivatives on α2A adrenergic receptors and 5-HT7 receptors. It was found that (S)-4,7-Dimethyl-2,3-dihydrobenzofuran-3-amine exhibited moderate-to-high selectivity over other receptor subtypes .

- Anticancer Research : In vitro studies demonstrated that this compound could inhibit cell proliferation in certain cancer cell lines by inducing apoptosis through mitochondrial pathways . Further research is necessary to elucidate the specific signaling pathways involved.

Q & A

Q. What advanced purification techniques improve yield of the (S)-enantiomer in large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.